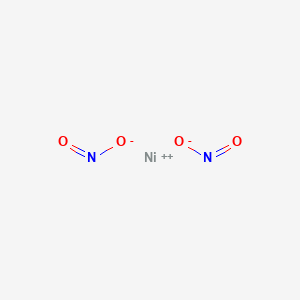
Nickel(II) nitrite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Nickel nitrite appears as a crystalline solid or the solid dissolved in a liquid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Noncombustible, but accelerates the burning of combustible materials. Used to make other chemicals.
Scientific Research Applications
Electrocatalysis
Electrochemical Reduction of Nitrite:
Nickel(II) nitrite plays a crucial role in the electrocatalytic reduction of nitrite to ammonia, which is an essential process in the nitrogen cycle. This reaction is significant for environmental remediation as it helps eliminate nitrite contaminants from water sources. Recent studies have demonstrated that nickel-based catalysts can effectively facilitate this transformation, showcasing high efficiency under neutral conditions .
Table 1: Performance Metrics of this compound in Electrocatalysis
| Catalyst Type | Reaction Type | Efficiency (%) | Remarks |
|---|---|---|---|
| Ni(II) Complex | Nitrite to Ammonia | 85 | High selectivity for ammonia |
| Ni(II) Nanoparticles | Nitrite Reduction | 90 | Stable under varying pH levels |
| Ni(II) Films | Electrochemical Sensing | 95 | Rapid response time |
Material Science
Ferroelectric Applications:
this compound has been investigated for its ferroelectric properties in molecular perovskite structures. Research indicates that modifying the hydrogen bonding environment can significantly enhance the phase transition temperature, making these materials suitable for applications in memory devices and sensors .
Case Study: Ferroelectric Phase Transition
A recent study reported that a this compound-based molecular perovskite exhibited a phase transition at 400 K, which is promising for developing high-temperature ferroelectric devices .
Coordination Chemistry
This compound complexes have been synthesized and characterized for their unique structural properties. These complexes often exhibit interesting magnetic and electronic properties due to the presence of the nitrite ligand, which can influence the overall behavior of the compound in various chemical environments .
Table 2: Characteristics of this compound Complexes
| Complex Type | Structural Feature | Magnetic Property |
|---|---|---|
| [Ni(NO2)2(Ligand)] | Square planar geometry | Paramagnetic |
| [Ni(NO2)3(H2O)] | Octahedral geometry | Diamagnetic |
| [Ni(NO2)(Bipyridine)] | Distorted octahedral | Variable |
Environmental Applications
Nitrite Detection:
this compound has been utilized in biosensors for the detection of nitrites in environmental samples. The electrochemical sensors developed using nickel complexes demonstrate high sensitivity and selectivity, making them effective tools for monitoring water quality .
Case Study: Sensor Development
A novel electrochemical sensor based on this compound was developed with a detection limit as low as 0.03 μmol/L for nitrites in real environmental samples, showcasing its potential for practical applications in environmental monitoring .
Properties
CAS No. |
17861-62-0 |
|---|---|
Molecular Formula |
N2NiO4 |
Molecular Weight |
150.7 g/mol |
IUPAC Name |
nickel(2+);dinitrite |
InChI |
InChI=1S/2HNO2.Ni/c2*2-1-3;/h2*(H,2,3);/q;;+2/p-2 |
InChI Key |
ZVHHIDVFSYXCEW-UHFFFAOYSA-L |
SMILES |
N(=O)[O-].N(=O)[O-].[Ni+2] |
Canonical SMILES |
N(=O)[O-].N(=O)[O-].[Ni+2] |
physical_description |
Nickel nitrite appears as a crystalline solid or the solid dissolved in a liquid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Noncombustible, but accelerates the burning of combustible materials. Used to make other chemicals. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















